molecular formula C17H10F4N6O B2959216 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 892769-47-0

4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

カタログ番号: B2959216
CAS番号: 892769-47-0
分子量: 390.302
InChIキー: GITGJSUJKNSOBQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with an amine group at position 4. The triazole ring is further functionalized at positions 1 and 4:

  • Position 1: A 2-(trifluoromethyl)phenyl group, contributing lipophilicity and electronic effects via the electron-withdrawing trifluoromethyl (-CF₃) substituent.
  • Position 4: A 1,2,4-oxadiazol-5-yl moiety, which itself is substituted with a 2-fluorophenyl group. The oxadiazole ring enhances metabolic stability and influences hydrogen-bonding interactions .

特性

IUPAC Name

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)phenyl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F4N6O/c18-11-7-3-1-5-9(11)15-23-16(28-25-15)13-14(22)27(26-24-13)12-8-4-2-6-10(12)17(19,20)21/h1-8H,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITGJSUJKNSOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4C(F)(F)F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F4N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a synthetic molecule that has garnered interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H15F3N6OC_{18}H_{15}F_3N_6O, and it features a complex structure that includes oxadiazole and triazole rings. The presence of fluorine substituents is significant as they can influence the compound's pharmacokinetics and biological interactions.

PropertyValue
Molecular Weight388.34 g/mol
LogP (Partition Coefficient)3.741
SolubilityLow (LogSw -3.96)
Hydrogen Bond Acceptors7
Hydrogen Bond Donors0

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole and triazole compounds exhibit significant anticancer properties. For instance, a related compound showed percent growth inhibitions (PGIs) against various cancer cell lines, including:

  • SNB-19 : 86.61%
  • OVCAR-8 : 85.26%
  • NCI-H40 : 75.99%

Moreover, moderate activity was noted against other cell lines such as HOP-92 and NCI/ADR-RES with PGIs ranging from 51.88% to 67.55% .

The mechanism by which this compound exerts its biological effects involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For example, compounds with similar structures have been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and Src kinase, both of which are critical in cancer progression .

Case Studies

  • Study on Anticancer Efficacy :
    A study evaluated the anticancer efficacy of various oxadiazole derivatives against a panel of 58 cancer cell lines. The tested compound demonstrated submicromolar IC50 values against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines, indicating potent anticancer activity .
  • Molecular Docking Studies :
    Molecular docking studies revealed that the compound binds effectively to target proteins involved in cancer pathways, suggesting a strong potential for therapeutic application .

Antimicrobial Activity

In addition to its anticancer properties, compounds containing oxadiazole moieties have shown promising antimicrobial activity against various pathogens. The specific biological assays conducted on related compounds indicate potential effectiveness against both Gram-positive and Gram-negative bacteria.

類似化合物との比較

Key Observations :

  • Trifluoromethyl Positioning : The target compound’s 2-(trifluoromethyl)phenyl group (vs. 3-substituted in ) may alter steric interactions in binding pockets .
  • Fluorine vs. Methyl: The 2-fluorophenyl in the target compound (vs.
  • Bromine Substitution : Brominated analogs () exhibit higher molecular weights, which may impact bioavailability but enhance halogen bonding in protein interactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。